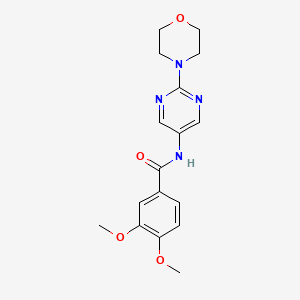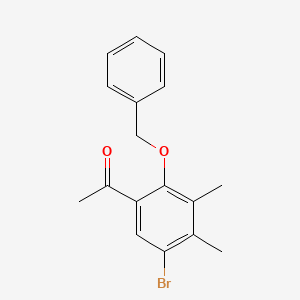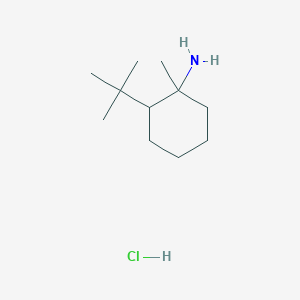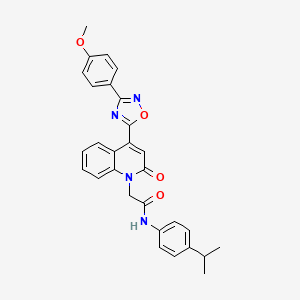
3,4-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information available on the synthesis of “3,4-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide”, there are studies on the synthesis of similar benzamide compounds . These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Wirkmechanismus
Benzamides
Benzamides are a class of compounds that contain a benzene ring attached to an amide functional group. They are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial activities, etc .
Pyrimidines
Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. They are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,4-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide is its selectivity for CDK1 and CDK2, which allows for the specific inhibition of these kinases without affecting other CDK family members. This is important for studying the specific role of CDK1 and CDK2 in biological processes. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, this compound has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 3,4-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide. One area of interest is the development of more potent and selective inhibitors of CDK1 and CDK2. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. In addition, this compound could be studied in combination with other anti-cancer drugs to enhance its therapeutic efficacy. Finally, this compound could be studied in animal models of cancer to evaluate its potential as a cancer treatment in vivo.
Synthesemethoden
The synthesis of 3,4-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide involves several steps, starting from commercially available 5-chloro-2-nitrobenzoic acid. The synthesis method has been described in detail in a patent application by Janssen Pharmaceutica NV (WO 2004/011219 A1). Briefly, the synthesis involves the conversion of 5-chloro-2-nitrobenzoic acid to 5-chloro-2-nitrobenzoyl chloride, which is then reacted with 2-amino-4,6-dimethoxypyrimidine to form 3,4-dimethoxy-N-(5-chloro-2-nitrobenzoyl)-2-amino-6-(2-morpholin-4-yl-ethylamino)pyridine. This intermediate is then reduced to this compound using palladium on carbon and hydrogen gas.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide has been widely used in scientific research to study the role of CDK1 and CDK2 in various biological processes. One of the main applications of this compound is in the study of cell cycle regulation. CDK1 and CDK2 are key regulators of the cell cycle, and inhibition of these kinases by this compound can lead to cell cycle arrest and apoptosis. This compound has also been used to study the DNA damage response, as CDK1 and CDK2 are involved in the repair of DNA damage. In addition, this compound has been studied for its potential anti-cancer activity, as CDK1 and CDK2 are often overexpressed in cancer cells.
Biochemische Analyse
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are required to confirm these effects.
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-23-14-4-3-12(9-15(14)24-2)16(22)20-13-10-18-17(19-11-13)21-5-7-25-8-6-21/h3-4,9-11H,5-8H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESFRNCMKNKHLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2621703.png)





![4-[5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2621716.png)

![7H-imidazo[1,2-d][1,2,4]triazin-8-one](/img/structure/B2621718.png)

![N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2621721.png)

![[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2621723.png)
![2-(4-chlorophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2621724.png)